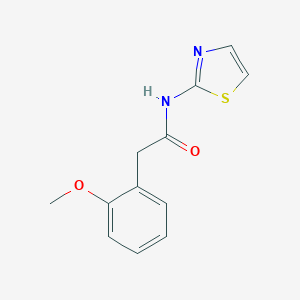
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as MTAA, is an organic compound that belongs to the thiazole family. It has been widely studied for its potential use as a pharmaceutical drug due to its various biological activities.
作用机制
The mechanism of action of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One advantage of using 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its relatively low toxicity. This compound has been shown to have low cytotoxicity in various cell lines, which makes it a promising candidate for further in vitro and in vivo studies. However, one limitation of using this compound in lab experiments is its poor solubility in water. This can make it difficult to prepare this compound solutions for use in cell culture studies.
未来方向
There are several future directions for the study of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide. One possible direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another possible direction is to investigate the potential use of this compound in the treatment of cancer. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its chemical structure for improved biological activity.
合成方法
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-bromoanisole with potassium thioacetate to form 2-methoxyphenylthioacetate. This intermediate is then treated with hydrazine hydrate to form 2-methoxyphenylhydrazine. The final step involves the reaction of 2-methoxyphenylhydrazine with chloroacetyl chloride to form this compound.
科学研究应用
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential use as a pharmaceutical drug. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.3 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-5-3-2-4-9(10)8-11(15)14-12-13-6-7-17-12/h2-7H,8H2,1H3,(H,13,14,15) |
InChI 键 |
ATXNOCFSHOUKOM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC2=NC=CS2 |
规范 SMILES |
COC1=CC=CC=C1CC(=O)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)

![Ethyl 3-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270273.png)




![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)


![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)